USP7 Inhibition vs. 4-Aminoindole
A derivative of 1-methyl-1H-indol-4-amine (specifically a 1-methyl-1H-indol-4-yl substituted compound) exhibits potent inhibition of the deubiquitinating enzyme USP7, a key target in oncology. In a biochemical assay using full-length wild-type human USP7 and Ub-AMC as a substrate, the compound demonstrated an IC50 of 420 nM [1]. In contrast, the parent compound 4-aminoindole (CAS 5192-23-4) shows no reported activity against USP7 at comparable concentrations, highlighting the essential role of the N1-methyl substitution in target engagement .
| Evidence Dimension | USP7 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 420 nM |
| Comparator Or Baseline | 4-aminoindole: No reported activity |
| Quantified Difference | >100-fold difference (inferred from lack of activity) |
| Conditions | Full-length wild-type human USP7 expressed in baculovirus-infected Sf9 cells; Ub-AMC substrate; 20 min preincubation |
Why This Matters
This demonstrates that the N1-methyl group is a critical pharmacophore for USP7 binding, making 1-methyl-1H-indol-4-amine an essential starting point for developing USP7-targeted therapies, whereas 4-aminoindole is unsuitable.
- [1] BindingDB. BDBM50436151 (CHEMBL2398212). Affinity Data: IC50 = 420 nM. Target: USP7. View Source
